11-(2-chlorophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(2-chlorophenyl)-3,3-dimethyl-10-phenethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This particular compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a dimethyl group, and a phenethyl group.
Preparation Methods
The synthesis of 11-(2-chlorophenyl)-3,3-dimethyl-10-phenethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps. One common method involves the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride in NMP (N-methyl-2-pyrrolidone), followed by an intramolecular cyclization reaction upon the addition of a stream of ammonia in a methanol/water mixture . Industrial production methods often utilize continuous flow chemistry to efficiently produce benzodiazepines, allowing for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
11-(2-chlorophenyl)-3,3-dimethyl-10-phenethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
These reactions can lead to the formation of various products, depending on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a key intermediate in the synthesis of other benzodiazepine derivatives. In biology, it is used to study the effects of benzodiazepines on cellular processes and receptor interactions. In medicine, it has potential therapeutic applications due to its anxiolytic and anticonvulsant properties .
Mechanism of Action
The mechanism of action of 11-(2-chlorophenyl)-3,3-dimethyl-10-phenethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain and nervous system . This interaction is crucial for its anxiolytic and anticonvulsant properties.
Comparison with Similar Compounds
Similar compounds to 11-(2-chlorophenyl)-3,3-dimethyl-10-phenethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include diazepam, fludiazepam, and clonazepam. These compounds share a similar benzodiazepine core structure but differ in their substituent groups, which can affect their pharmacological properties and potency . The unique combination of the chlorophenyl, dimethyl, and phenethyl groups in 11-(2-chlorophenyl)-3,3-dimethyl-10-phenethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C29H29ClN2O |
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Molecular Weight |
457.0 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-9,9-dimethyl-5-(2-phenylethyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H29ClN2O/c1-29(2)18-24-27(26(33)19-29)28(21-12-6-7-13-22(21)30)32(17-16-20-10-4-3-5-11-20)25-15-9-8-14-23(25)31-24/h3-15,28,31H,16-19H2,1-2H3 |
InChI Key |
UXFLIHCXUGTRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CCC4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
Origin of Product |
United States |
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